BenchChemオンラインストアへようこそ!

2-(2-Thenyl)sulfonyl-5-bromopyrimidine

Mitotic Inhibitor Cell Survival NHIK 3025

2-(2-Thenyl)sulfonyl-5-bromopyrimidine (CAS 79685-33-9), also known as NY 4137, is a pyrimidine sulfone derivative that functions as a cell-permeable mitotic inhibitor. It induces metaphase arrest in human NHIK 3025 cells at sub-millimolar concentrations and competitively inhibits colchicine binding to tubulin.

Molecular Formula C9H7BrN2O2S2
Molecular Weight 319.2 g/mol
CAS No. 79685-33-9
Cat. No. B1199053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thenyl)sulfonyl-5-bromopyrimidine
CAS79685-33-9
Synonyms2-(2-thenyl)sulfonyl-5-bromopyrimidine
NY 4137
NY-4137
Molecular FormulaC9H7BrN2O2S2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CS(=O)(=O)C2=NC=C(C=N2)Br
InChIInChI=1S/C9H7BrN2O2S2/c10-7-4-11-9(12-5-7)16(13,14)6-8-2-1-3-15-8/h1-5H,6H2
InChIKeyDDFKYMKZRGHLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Thenyl)sulfonyl-5-bromopyrimidine (NY 4137): A Mitotic Inhibitor Pyrimidine Sulfone with Quantifiable Differentiation from Sulfoxide Analogs — Procurement Evidence Guide


2-(2-Thenyl)sulfonyl-5-bromopyrimidine (CAS 79685-33-9), also known as NY 4137, is a pyrimidine sulfone derivative that functions as a cell-permeable mitotic inhibitor. It induces metaphase arrest in human NHIK 3025 cells at sub-millimolar concentrations and competitively inhibits colchicine binding to tubulin [1]. Unlike its closely related sulfoxide analog NY 4138, NY 4137 exhibits greater cellular potency, distinct tubulin sulfhydryl reactivity, and differential metabolic stability, providing clear rationale for its preferential selection in mechanistic and translational research [2].

Why Direct Substitution of 2-(2-Thenyl)sulfonyl-5-bromopyrimidine (NY 4137) with Sulfoxide or Other Pyrimidine Analogs Is Not Scientifically Valid


Despite sharing a common 5-bromopyrimidine scaffold, the sulfone (NY 4137) and sulfoxide (NY 4138) exhibit profound differences in biological activity that preclude generic substitution. Head-to-head studies demonstrate that NY 4137 is approximately 10-fold more potent in cell inactivation, selectively modifies tubulin cysteine residues to a far greater extent, and exhibits markedly shorter metabolic half-life in culture medium [1]. Additionally, NY 4137 competitively displaces colchicine from tubulin, a property not demonstrated by NY 4138 [2]. These differences arise from the oxidation state at sulfur, which dramatically alters electrophilicity, nucleophilic reactivity, and binding site interactions. Consequently, even subtle structural variations yield non-interchangeable pharmacological profiles, making specific procurement of the target sulfone essential for reproducibility in tubulin biology and mitotic arrest studies.

Quantitative Differentiation Evidence for 2-(2-Thenyl)sulfonyl-5-bromopyrimidine (NY 4137) vs. Closest Analogs — Data-Driven Procurement Guide


Cell Inactivation Potency: NY 4137 vs. Sulfoxide Analog NY 4138 — Head-to-Head Colony Formation Assay

In a direct comparison using the human NHIK 3025 cell line, 2-(2-thenyl)sulfonyl-5-bromopyrimidine (NY 4137) demonstrated a 2-hour IC50 of 0.012 mM for cell inactivation, as measured by colony formation. The sulfoxide analog NY 4138 required approximately 10-fold higher concentration to achieve a comparable surviving fraction, indicating a substantial potency advantage for the sulfone [1].

Mitotic Inhibitor Cell Survival NHIK 3025

Tubulin Sulfhydryl Group Depletion: NY 4137 Covalently Modifies Tubulin Cysteines, NY 4138 Does Not

Quantitative determination of tubulin sulfhydryl groups using dithiobis benzoate revealed that treatment with 0.0125 mM NY 4137 reduced the number of detectable SH-groups from 6.89 ± 0.14 to approximately 4 per tubulin dimer. In contrast, the same concentration of NY 4138 left virtually all SH-groups intact, highlighting a profound difference in covalent reactivity [1].

Tubulin Cysteine Modification Mitotic Inhibitor

Metabolic Stability in Cell Culture: NY 4137 Half-Life vs. NY 4138 — Implications for Experimental Design

HPLC analysis of drug concentrations in NHIK 3025 cell culture medium demonstrated that NY 4137 is eliminated with a half-life of approximately 5 hours, whereas NY 4138 persists with a half-life exceeding 24 hours. This >4.8-fold difference in metabolic stability must be considered when planning prolonged treatment protocols [1].

Drug Stability Half-Life NHIK 3025

Colchicine Binding Site Competition: NY 4137 Selectively Targets the Colchicine Site, NY 4138 Likely Does Not

Double reciprocal plot analysis and gel filtration chromatography demonstrated that NY 4137 competitively inhibits colchicine binding to DEAE-cellulose purified tubulin, while having no effect on vincristine binding. The sulfoxide analog NY 4138 has not been reported to compete with colchicine, suggesting that the sulfone oxidation state is critical for occupancy of the colchicine binding pocket [1].

Tubulin Binding Colchicine Site Competitive Inhibition

Best-Fit Application Scenarios for 2-(2-Thenyl)sulfonyl-5-bromopyrimidine (NY 4137) Based on Quantified Differentiation


Cell Cycle Synchronization and Mitotic Arrest Studies Requiring Potent, Rapid Metaphase Block

Based on the verified total metaphase block at 0.016 mM [1] and 10-fold superior cell inactivation potency relative to NY 4138 [2], NY 4137 is the preferred tool compound for inducing rapid, synchronous metaphase arrest in human cell lines such as NHIK 3025. Researchers can achieve complete mitotic accumulation with low micromolar concentrations, minimizing solvent toxicity and off-target effects.

Tubulin Cysteine Modification and Redox-Sensitive Microtubule Research

NY 4137's demonstrated ability to deplete approximately 2.89 tubulin sulfhydryl groups per dimer at 0.0125 mM, while NY 4138 shows no such activity [3], positions it as a valuable probe for investigating cysteine-dependent regulation of microtubule dynamics and for screening compounds that modulate tubulin redox state.

Colchicine Binding Site Mapping and Antimitotic Drug Screening

Because NY 4137 competitively inhibits colchicine binding to purified tubulin [1], it serves as a useful competitor ligand in fluorescence polarization or radioligand displacement assays designed to identify novel colchicine-site therapeutics. Its inability to displace vincristine further confirms binding site selectivity, reducing false hits in screens targeting the vinca domain.

Pulse-Chase Experiments to Study Mitotic Exit and Mitotic Catastrophe

The relatively short half-life of ~5 h in culture medium [2] makes NY 4137 ideal for washout experiments where timely reversal of mitotic arrest is required. This property is essential for investigating mechanisms of mitotic slippage, apoptosis following prolonged arrest, and checkpoint adaptation.

Quote Request

Request a Quote for 2-(2-Thenyl)sulfonyl-5-bromopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.